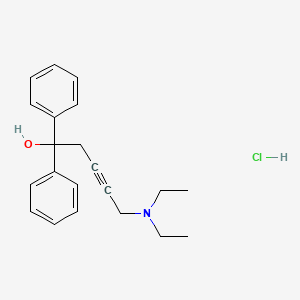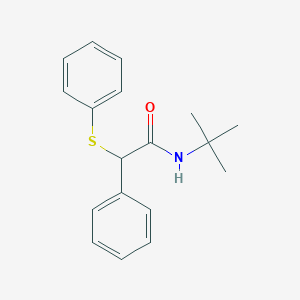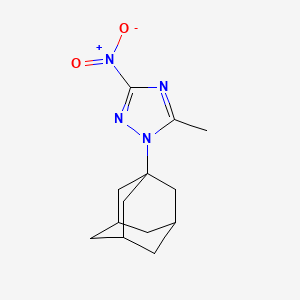
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DEPAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DEPAP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Mécanisme D'action
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride exerts its pharmacological effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also modulates dopamine and glutamate neurotransmission, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of acetylcholinesterase, modulation of dopamine and glutamate neurotransmission, and protection against oxidative stress. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance neuroprotection in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has several advantages for lab experiments, including its potent inhibitory activity against acetylcholinesterase, its ability to modulate dopamine and glutamate neurotransmission, and its neuroprotective effects. However, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has the potential to be developed into a novel therapeutic agent for various neurological disorders. Future research should focus on optimizing the synthesis method and purification techniques to improve the yield and purity of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. Additionally, further studies are needed to elucidate the mechanism of action of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride and its effects on other neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in humans.
Méthodes De Synthèse
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized through a multistep process involving the reaction of diphenylacetylene with diethylamine followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid. The yield of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to improve cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain. In Parkinson's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are pathological hallmarks of the disease. In schizophrenia, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to modulate dopamine and glutamate neurotransmission, which are dysregulated in the disease.
Propriétés
IUPAC Name |
5-(diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-3-22(4-2)18-12-11-17-21(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5-10,13-16,23H,3-4,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJNOGCCACMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)